molecular formula C20H25N3O B14148299 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol CAS No. 88973-04-0

2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol

Cat. No.: B14148299
CAS No.: 88973-04-0
M. Wt: 323.4 g/mol
InChI Key: NGJIWQHPLYKBIU-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is a complex organic compound that features a phenolic group substituted with bulky tert-butyl groups and an imidazo[1,2-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common method starts with the alkylation of phenol using tert-butyl chloride in the presence of a strong base like sodium hydroxide to introduce the tert-butyl groups. The imidazo[1,2-a]pyrimidine moiety can be synthesized separately through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and glyoxal. The final step involves coupling the phenolic and imidazo[1,2-a]pyrimidine intermediates under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The imidazo[1,2-a]pyrimidine moiety can be reduced using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Formation of substituted phenolic derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties, leveraging the bioactivity of the imidazo[1,2-a]pyrimidine moiety.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imidazo[1,2-a]pyrimidine moiety can interact with specific proteins, modulating their activity and influencing cellular pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar heterocyclic structures used in medicinal chemistry for their bioactivity.

Uniqueness

2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is unique due to the combination of the bulky tert-butyl groups, the phenolic antioxidant properties, and the bioactive imidazo[1,2-a]pyrimidine moiety

Properties

CAS No.

88973-04-0

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-imidazo[1,2-a]pyrimidin-2-ylphenol

InChI

InChI=1S/C20H25N3O/c1-19(2,3)14-10-13(11-15(17(14)24)20(4,5)6)16-12-23-9-7-8-21-18(23)22-16/h7-12,24H,1-6H3

InChI Key

NGJIWQHPLYKBIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN3C=CC=NC3=N2

Origin of Product

United States

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